molecular formula C15H19N3O4 B1389521 (2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid CAS No. 1207044-25-4

(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B1389521
CAS No.: 1207044-25-4
M. Wt: 305.33 g/mol
InChI Key: WAXPQFZXYJZOLH-UHFFFAOYSA-N
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Description

(2-{[(tert-Butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid (CAS 1207044-25-4, C₁₅H₁₉N₃O₄, molar mass 305.33 g/mol) is a benzimidazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 2-position and an acetic acid moiety at the 1-position of the benzimidazole core . The Boc group serves as a protective moiety for amines, making this compound a critical intermediate in peptide synthesis and pharmaceutical development. Its structure combines the planar aromatic benzimidazole ring—known for biological activity—with functional groups that enhance solubility and reactivity in synthetic pathways .

Properties

IUPAC Name

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-8-12-17-10-6-4-5-7-11(10)18(12)9-13(19)20/h4-7H,8-9H2,1-3H3,(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXPQFZXYJZOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It facilitates the formation of peptide bonds between amino acids, leading to the creation of dipeptides. The downstream effects of this pathway include the synthesis of proteins, which are essential for various biological functions.

Result of Action

The primary result of the compound’s action is the synthesis of dipeptides. These dipeptides can then go on to form larger peptide chains, eventually leading to the synthesis of proteins. On a molecular and cellular level, this contributes to various biological processes, including cell signaling, immune responses, and enzymatic reactions.

Biological Activity

(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid, also known by its CAS number 1207044-25-4, is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound serves as a tert-butyloxycarbonyl-protected amino acid and plays a significant role in peptide synthesis. The molecular formula is C15H19N3O4, with a molecular weight of 305.34 g/mol.

  • IUPAC Name : 2-(2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzimidazol-1-yl)acetic acid
  • Purity : 95%
  • Solubility : Soluble in water, ethyl acetate, and methanol; sensitive to light.

The biological activity of this compound primarily involves its interaction in peptide synthesis pathways. The tert-butoxycarbonyl (Boc) group protects the amino functionality, allowing for selective reactions in synthetic processes. The compound's mechanism of action includes:

  • Peptide Synthesis : Facilitates the formation of dipeptides through coupling reactions.
  • Target Interaction : Engages with various biological targets via structural modifications that enhance its pharmacological profile.

Biological Activities

Research indicates that benzimidazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that benzimidazole derivatives possess significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .
    • Antifungal and antiviral activities have also been documented, suggesting a versatile antimicrobial profile.
  • Anticancer Properties :
    • Compounds with the benzimidazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, complexes derived from benzimidazoles have shown efficacy in sensitizing melanoma cells to radiation therapy .
    • The mechanism often involves the induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells.
  • Anti-inflammatory and Analgesic Effects :
    • Some studies highlight the anti-inflammatory properties of benzimidazole derivatives, with potential applications in pain management. For example, certain derivatives have shown central analgesic activity .
  • Antioxidant Activity :
    • Research indicates that substituents on the benzimidazole ring can enhance antioxidant capacity, which is crucial for mitigating oxidative stress-related diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study involving bis(benzimidazole) complexes demonstrated their ability to induce apoptosis in cancer cells through ROS generation and subsequent DNA damage .
  • Antimicrobial Screening : A recent evaluation of synthesized benzimidazole derivatives reported promising antibacterial activity against E. coli and Pseudomonas aeruginosa, with some compounds exhibiting activity comparable to standard antibiotics like gentamicin .

Data Tables

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in melanoma cells
Anti-inflammatoryPotential analgesic effects
AntioxidantEnhanced capacity with specific substituents

Scientific Research Applications

Anticancer Research

Benzimidazole derivatives have been extensively studied for their potential anticancer properties. The compound is part of a broader class of benzimidazole derivatives that have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the benzimidazole core can enhance cytotoxicity against various cancer cell lines, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Activity

Studies have demonstrated that certain benzimidazole derivatives exhibit significant antimicrobial activity. The introduction of the tert-butoxycarbonyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes. This property can be leveraged in the design of new antimicrobial agents .

Cysticidal Agents

Recent research focused on evaluating new benzimidazole derivatives for their efficacy as cysticidal agents has included this compound. The findings suggest that modifications to the benzimidazole structure can lead to improved activity against cyst-forming parasites, indicating potential applications in treating parasitic infections .

Synthesis and Characterization

The synthesis of (2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid typically involves multi-step organic reactions, including protection-deprotection strategies to introduce the tert-butoxycarbonyl group. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

In a study published in Chemical & Pharmaceutical Bulletin, researchers synthesized several benzimidazole derivatives and evaluated their anticancer activities against human cancer cell lines. Among these, this compound showed promising results, with IC50 values indicating effective inhibition of cell growth .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications could enhance antibacterial activity, suggesting pathways for developing new antibiotics .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes the molecular features, substituents, and applications of the target compound and its analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Applications
(2-{[(tert-Boc)amino]methyl}-1H-benzimidazol-1-yl)acetic acid (Target) C₁₅H₁₉N₃O₄ 305.33 Boc-protected amino methyl, acetic acid Benzimidazole, Boc, carboxylic acid Peptide synthesis, pharmaceutical intermediates
tert-Butyl 2-(1H-benzimidazol-1-yl)-acetate C₁₃H₁₆N₂O₂ 232.28 tert-Butyl ester, benzimidazole Benzimidazole, ester Crystallography studies, lipophilic intermediates
{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-yl}acetic acid C₂₀H₁₅N₃O₃ 345.35 Quinolin-8-yloxy methyl, acetic acid Benzimidazole, quinoline, carboxylic acid Antimicrobial research, π-π interaction studies
2-((tert-Boc)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid C₁₁H₁₇N₃O₄ 255.27 Boc-protected amino, methyl-imidazole Imidazole, Boc, carboxylic acid Bifunctional building blocks in medicinal chemistry
[2-(Azepan-1-ylmethyl)-1H-benzimidazol-1-yl]acetic acid C₁₆H₂₁N₃O₂ 287.36 Azepane (7-membered ring), acetic acid Benzimidazole, azepane, carboxylic acid Conformational flexibility in drug design

Comparative Analysis

  • Boc Protection vs. Ester Groups : The target compound’s Boc group enhances amine stability during synthesis, whereas the tert-butyl ester in tert-Butyl 2-(1H-benzimidazol-1-yl)-acetate increases lipophilicity, favoring organic-phase reactions .
  • Aromatic vs. In contrast, the azepane group in [2-(Azepan-1-ylmethyl)-1H-benzimidazol-1-yl]acetic acid offers conformational flexibility, which may improve solubility in polar solvents .

Crystallographic Insights

  • tert-Butyl 2-(1H-benzimidazol-1-yl)-acetate exhibits a dihedral angle of 84.5° between the benzimidazole and acetate planes, influencing molecular packing and solubility .

Q & A

Q. What synthetic methodologies are recommended for preparing (2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid?

A typical route involves three steps:

Benzimidazole core synthesis : Condensation of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions.

Boc-protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF) at 0–25°C .

Acetic acid functionalization : Alkylation of the benzimidazole nitrogen using bromoacetic acid derivatives, followed by hydrolysis (e.g., LiOH in THF/H₂O at 0°C for 2 hours) to yield the free acid .

Q. Key Reaction Conditions :

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, THF, 0°C~87%
Ester HydrolysisLiOH, THF/H₂O, 0°C87.2%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • HPLC/MS : Confirm molecular weight (e.g., observed [M+H]⁺ at m/z 523.3 matches calculated m/z 523.28) .
  • NMR : Key signals include tert-butyl protons (δ 1.2–1.4 ppm), benzimidazole aromatic protons (δ 7.1–8.0 ppm), and acetic acid protons (δ 3.8–4.2 ppm) .
  • X-ray Crystallography : Resolve dihedral angles (e.g., 84.5° between benzimidazole and acetate planes) and hydrogen-bonding patterns (C–H⋯N interactions forming chains) .

Advanced Questions

Q. How does the Boc-protecting group influence the compound’s reactivity in coupling reactions?

The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired side reactions at the amine during coupling. However, it is acid-labile, requiring careful handling in acidic media (e.g., TFA for deprotection). For amide bond formation:

Activate the acetic acid moiety with EDCl/HOBt or DCC.

Couple with amines under inert conditions.

Monitor deprotection risks using TLC or LCMS to detect premature Boc removal .

Q. How can crystallographic data resolve discrepancies between experimental and computational structural models?

Single-crystal X-ray diffraction (e.g., R factor = 0.034, wR = 0.076 ) provides precise bond lengths and angles. For example:

ParameterExperimental (X-ray)Computational (DFT)
C–C Bond Length1.52 Å1.49 Å
Dihedral Angle84.5°82.1°
Discrepancies may arise from solvent effects or vibrational motion in computational models. Refine force fields using experimental data to improve accuracy .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Storage Conditions : Keep at –20°C under nitrogen, sealed in amber vials to prevent moisture absorption and Boc-group hydrolysis.
  • Purity : Use HPLC-purified material (≥95% purity) to avoid degradation by impurities .
  • Buffered Solutions : Avoid aqueous solutions at pH < 5, which accelerate Boc deprotection .

Q. How does the benzimidazole ring’s electronic environment affect its spectroscopic properties?

The electron-withdrawing acetic acid group deshields adjacent protons, shifting benzimidazole NMR signals downfield. UV-Vis spectroscopy (λmax ~270 nm) reflects π→π* transitions in the aromatic system. Substituent effects (e.g., trifluoromethyl groups) further alter absorption maxima and fluorescence properties .

Q. What are the implications of conflicting solubility data in polar vs. nonpolar solvents?

Discrepancies arise from the compound’s amphiphilic nature:

  • Polar Solvents (DMSO, MeOH) : Solubility driven by hydrogen bonding with the acetic acid and benzimidazole NH.
  • Nonpolar Solvents (DCM) : Enhanced by the hydrophobic tert-butyl group.
    Methodological Note : Pre-saturate solvents and use sonication for 10–15 minutes to achieve reproducible solubility measurements .

Q. How can researchers mitigate side reactions during Boc deprotection?

  • Controlled Acid Exposure : Use diluted TFA (10–20% in DCM) at 0°C to minimize over-acidification.
  • Scavengers : Add triisopropylsilane (TIPS) to quench carbocation byproducts.
  • Monitoring : Track deprotection via LCMS ([M+H]⁺ decreases by 100 Da upon Boc removal) .

Data Contradictions and Resolution

Q. Why do reported melting points vary across studies (e.g., 248°C vs. 240°C)?

Variations stem from:

  • Polymorphism : Different crystal packing (e.g., hydrogen-bonded chains vs. isolated molecules).
  • Impurities : Lower-purity samples depress melting points. Always cross-reference with DSC data and HPLC purity .

Q. How should researchers address inconsistent yields in ester-to-acid hydrolysis?

Optimize by:

  • Temperature Control : Strict maintenance of 0°C during LiOH-mediated hydrolysis .
  • Workup : Extract aqueous layers with EtOAc (2×50 mL) to recover product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid
Reactant of Route 2
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(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid

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